
Clenproperol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clenproperol hydrochloride is a β2-adrenergic agonist, commonly used in veterinary medicine. It is known for its ability to promote muscle growth and reduce fat deposition in animals. The compound is also used as a bronchodilator in the treatment of respiratory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Clenproperol hydrochloride involves the reaction of 4-nitro-2’-bromoacetophenone with the corresponding amine, followed by the reduction of the nitro group on the benzene ring . The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in facilities adhering to ISO 9001 standards .
Analyse Chemischer Reaktionen
Types of Reactions
Clenproperol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide and halogenating agents are used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Clenproperol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on muscle growth and fat deposition in animals.
Medicine: Investigated for its potential use as a bronchodilator in respiratory conditions.
Industry: Used in the production of veterinary medicines and as a growth promoter in livestock.
Wirkmechanismus
Clenproperol hydrochloride exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors, stimulating adenylyl cyclase activity, which leads to the production of cyclic AMP (cAMP). This cascade ultimately results in the relaxation of smooth muscles in the bronchioles and increased muscle growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Clenbuterol hydrochloride
- Brombuterol hydrochloride
- Clenpenterol hydrochloride
- Cimbuterol
- Clencyclohexerol hydrochloride
- Mabuterol hydrochloride
- Zilpaterol hydrochloride
Uniqueness
Clenproperol hydrochloride is unique due to its specific molecular structure, which includes a 4-amino-3,5-dichlorophenyl group. This structure contributes to its potent β2-adrenergic agonist activity, making it highly effective in promoting muscle growth and reducing fat deposition .
Eigenschaften
CAS-Nummer |
75136-83-3 |
|---|---|
Molekularformel |
C11H16Cl2N2O.HCl |
Molekulargewicht |
299.627 |
Verwandte CAS-Nummern |
38339-11-6 (free base) |
Synonyme |
1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)
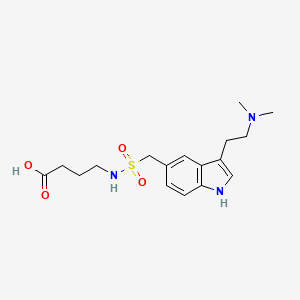
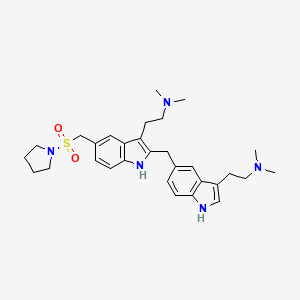
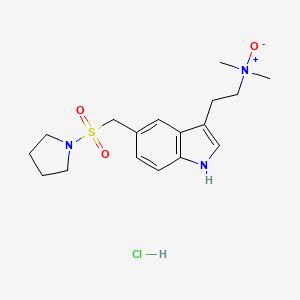
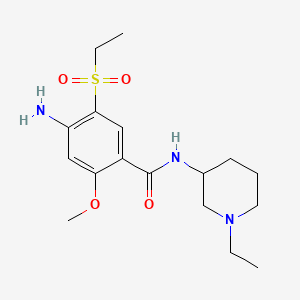
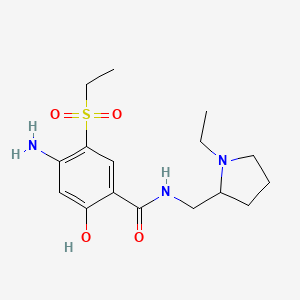
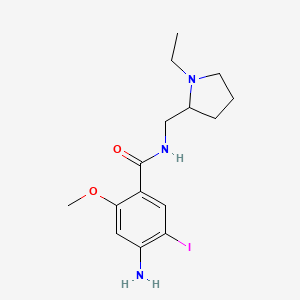
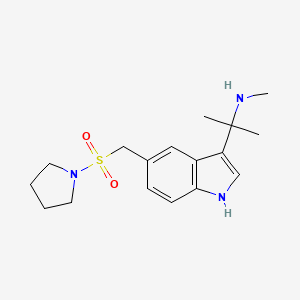
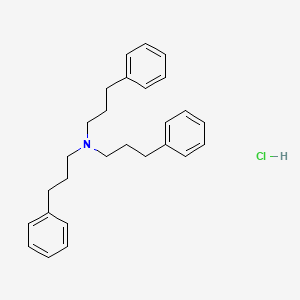
![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
